molecular formula C21H15FO4 B3698480 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B3698480
M. Wt: 350.3 g/mol
InChI Key: NTKFHNPKURANPU-UHFFFAOYSA-N
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Description

“3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H15FO4 . It has a molecular weight of 350.340 . This compound is part of a class of compounds known as benzo[c]chromen-6-ones .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[c]chromen-6-one core with a 2-fluorobenzyl group attached via an oxygen atom and a methoxy group attached at the 8-position of the benzo[c]chromen-6-one core . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization software.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 536.7±45.0 °C at 760 mmHg . The flash point is 268.1±23.6 °C . The LogP value, which is a measure of the compound’s lipophilicity, is 5.70 .

Scientific Research Applications

Fluorescence Properties

3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one and its derivatives exhibit unique fluorescence properties. For example, certain derivatives display excellent fluorescence in ethanol solutions and solid states due to a larger conjugated system and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017). These properties are crucial for applications in molecular recognition and the development of fluorescence-based sensors.

Synthesis and Molecular Structure

The compound and its related structures have been synthesized through various methods, including Bu3SnH mediated cyclisation and oxidation processes (Bowman, Mann, & Parr, 2000). Detailed studies on their molecular structures, including crystal packing and hydrogen bonding patterns, have been conducted, providing insights into their potential applications in material science and pharmaceuticals (El-Agrody et al., 2012).

Potential in Sensor Development

Specific derivatives of this compound have shown potential in the development of fluorogenic sensors. Their sensitivity to different environments, such as protic and aprotic solvents, makes them suitable for applications in analytical, environmental, and medicinal chemistry (Uchiyama et al., 2006).

Role in Chemical Synthesis

This compound also plays a role in various synthetic protocols, serving as a core structure in secondary metabolites of pharmacological importance. Its limited natural availability necessitates efficient synthetic procedures, which have been extensively reviewed (Mazimba, 2016). These procedures include Suzuki coupling reactions, radical mediated cyclization, and electrophilic metal-based catalysis, highlighting the compound's versatility in synthetic organic chemistry.

Future Directions

As for future directions, compounds like this are often subjects of research in medicinal chemistry due to their potential biological activities . They could be further studied for their potential therapeutic effects and their mechanisms of action could be further elucidated.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKFHNPKURANPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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